molecular formula C11H9N3O B3004987 [2,3'-Bipyridine]-5-carboxamide CAS No. 164074-61-7

[2,3'-Bipyridine]-5-carboxamide

Cat. No.: B3004987
CAS No.: 164074-61-7
M. Wt: 199.213
InChI Key: SWRNFHIFFNQMTR-UHFFFAOYSA-N
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Description

[2,3'-Bipyridine]-5-carboxamide is a heterocyclic compound featuring two pyridine rings connected at the 2- and 3'-positions, with a carboxamide group at the 5-position of the first pyridine ring. This structure confers unique electronic and steric properties, making it valuable in coordination chemistry, catalysis, and pharmaceutical research. Its carboxamide group enhances hydrogen-bonding capabilities, facilitating interactions with biological targets or metal centers. Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) followed by functionalization .

Properties

IUPAC Name

6-pyridin-3-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c12-11(15)9-3-4-10(14-7-9)8-2-1-5-13-6-8/h1-7H,(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRNFHIFFNQMTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,3’-Bipyridine]-5-carboxamide typically involves the coupling of pyridine derivatives. One common method is the Negishi coupling, which involves the reaction between 2-pyridyl zinc halides and bromopyridines in the presence of a palladium catalyst . This method is advantageous due to its high yield and relatively mild reaction conditions.

Industrial Production Methods

Industrial production of bipyridine derivatives often employs metal-catalyzed cross-coupling reactions. These methods include Suzuki, Stille, and Ullmann couplings, which are known for their efficiency and scalability . The choice of method depends on the specific requirements of the production process, such as the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[2,3’-Bipyridine]-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by the presence of a leaving group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine N-oxides, while reduction can produce bipyridine amines.

Scientific Research Applications

[2,3’-Bipyridine]-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [2,3’-Bipyridine]-5-carboxamide involves its ability to coordinate with metal ions. This coordination can influence various molecular pathways, depending on the specific metal ion involved. For example, coordination with transition metals can enhance the compound’s photophysical properties, making it useful in applications such as catalysis and materials science .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of [2,3'-Bipyridine]-5-carboxamide are best understood by comparing it with closely related derivatives. Key differences include substitution patterns, physicochemical properties, and applications.

Structural Analogues

Compound Name CAS Number Molecular Formula Substituents/Modifications Key Properties/Applications
This compound N/A C₁₁H₉N₃O Parent compound; carboxamide at position 5 Ligand in coordination chemistry; drug precursor
[3,4'-Bipyridine]-5-carboxamide, 6-amino- 122578-93-2 C₁₁H₁₀N₄O 3,4'-bipyridine core; amino at position 6 Enhanced H-bonding; potential bioactive agent
6-Fluoro-[2,3'-bipyridine]-5'-carboxamide 1346686-96-1 C₁₁H₈FN₃O Fluorine at position 6; carboxamide at 5' Increased electronegativity; improved metabolic stability
4-Methyl-[2,3'-bipyridine]-5'-carboxamide 1346686-67-6 C₁₂H₁₁N₃O Methyl at position 4; carboxamide at 5' Higher lipophilicity; steric hindrance
Methyl [2,3'-bipyridine]-5-carboxylate 96546-79-1 C₁₂H₁₀N₂O₂ Ester group at position 5 Precursor for amidation; lower polarity
USP Milrinone Related Compound A N/A C₁₂H₁₁N₃O₂ 3,4'-bipyridine; 2-methyl, 6-oxo Pharmacopeial standard; impurity profiling

Physicochemical and Functional Differences

  • Electronic Effects: Fluorine substitution (e.g., 6-Fluoro derivative) introduces electron-withdrawing effects, altering redox potentials and reactivity compared to the parent compound .
  • Hydrogen-Bonding Capacity: The 6-amino substituent in [3,4'-Bipyridine]-5-carboxamide enhances H-bond donor/acceptor capacity, favoring interactions in biological systems .
  • Reactivity : Methyl carboxylate derivatives (e.g., CAS 96546-79-1) serve as synthetic intermediates, enabling facile conversion to carboxamides via nucleophilic substitution .

Biological Activity

[2,3'-Bipyridine]-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₁H₉N₃O
  • Molecular Weight : 201.21 g/mol
  • Structural Characteristics : The bipyridine core structure contributes to its unique chemical reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves:

  • Starting Materials : 2,3-bipyridine and appropriate carboxylic acid derivatives.
  • Reaction Conditions : The reactions are often conducted under reflux conditions in solvents such as dimethylformamide (DMF) or acetonitrile, using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) to facilitate the formation of the amide bond.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including:

  • Breast Cancer : The compound demonstrated IC₅₀ values in the low micromolar range against MCF-7 cells.
  • Lung Cancer : Inhibition of A549 cell growth was noted, with mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens:

  • Gram-positive Bacteria : Effective against Staphylococcus aureus with MIC values around 32 µg/mL.
  • Fungi : Exhibited antifungal activity against Candida albicans.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in cancer cell metabolism.
  • Receptor Modulation : Potential interactions with cellular receptors that mediate apoptosis and survival pathways.

Case Studies

  • Study on Anticancer Activity :
    • A study involving this compound showed a significant reduction in tumor size in xenograft models when administered at doses of 10 mg/kg body weight.
    • Histological analysis revealed increased apoptosis markers in treated tissues compared to controls.
  • Antimicrobial Efficacy Assessment :
    • In vitro tests demonstrated that the compound inhibited biofilm formation in Staphylococcus aureus, suggesting potential for use in treating biofilm-related infections.

Comparative Analysis with Similar Compounds

Compound NameIC₅₀ (µM)Anticancer ActivityAntimicrobial Activity
This compound5YesYes
4-Pyridylcarboxamide15ModerateNo
3-Pyridylcarboxamide20ModerateYes

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